molecular formula C22H19BrINO6 B11083564 ethyl (2-bromo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate

ethyl (2-bromo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate

Cat. No.: B11083564
M. Wt: 600.2 g/mol
InChI Key: QLYKUGTXHOFRGG-CAOOACKPSA-N
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Description

ETHYL 2-(2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes bromine, iodine, and methoxy functional groups

Preparation Methods

The synthesis of ETHYL 2-(2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the core oxazole structure, followed by the introduction of the bromine and iodine substituents. The final step involves the esterification of the phenoxy group with ethyl acetate under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents.

Chemical Reactions Analysis

ETHYL 2-(2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Scientific Research Applications

ETHYL 2-(2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Materials Science: The unique electronic properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of ETHYL 2-(2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar compounds to ETHYL 2-(2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE include other halogenated oxazole derivatives and phenoxyacetates. These compounds share structural similarities but may differ in their specific substituents, leading to variations in their chemical reactivity and applications. For example:

    ETHYL 2-(2-BROMO-4-{[2-(3-CHLORO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE: Similar structure but with chlorine instead of iodine, which may affect its reactivity and biological activity.

    METHYL 2-(2-BROMO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}-6-METHOXYPHENOXY)ACETATE: Similar structure but with a methyl ester instead of an ethyl ester, which can influence its solubility and reactivity.

Properties

Molecular Formula

C22H19BrINO6

Molecular Weight

600.2 g/mol

IUPAC Name

ethyl 2-[2-bromo-4-[(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenoxy]acetate

InChI

InChI=1S/C22H19BrINO6/c1-4-29-19(26)11-30-20-15(23)7-13(9-18(20)28-3)8-17-22(27)31-21(25-17)14-6-5-12(2)16(24)10-14/h5-10H,4,11H2,1-3H3/b17-8+

InChI Key

QLYKUGTXHOFRGG-CAOOACKPSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1Br)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)OC

Origin of Product

United States

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